3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid
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Overview
Description
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant due to its presence in various biologically active molecules and its potential applications in medicinal chemistry. The compound is characterized by a fused bicyclic system containing both nitrogen and carbon atoms, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the propanoic acid side chain .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes, controlled reaction conditions, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids .
Comparison with Similar Compounds
- 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid
- 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine
- 2,2,2-trifluoro-1-{5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methyl]phenyl}ethanone
Uniqueness: 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)5-4-8-7-12-6-2-1-3-9(12)11-8/h7H,1-6H2,(H,13,14) |
InChI Key |
VFMXPDWBNSZFAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=C(N=C2C1)CCC(=O)O |
Origin of Product |
United States |
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